molecular formula C4H5FN2O3 B13117715 (5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione

(5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B13117715
M. Wt: 148.09 g/mol
InChI Key: AWONXBGDFDRWRH-JCYAYHJZSA-N
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Description

(5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione is a fluorinated dihydrouracil derivative of significant interest in medicinal chemistry and biochemical research. The dihydrouracil scaffold is a crucial intermediate in pyrimidine metabolism and serves as a key precursor in the catabolism of uracil . As a 5-fluorouracil (5-FU) analog, this compound is primarily investigated for its potential role in oncology research. 5-FU itself is a cornerstone chemotherapeutic agent, and its cytotoxicity stems from the activity of its metabolites, which inhibit thymidylate synthase—a critical enzyme for DNA synthesis—and get misincorporated into RNA, disrupting its normal processing and function . Researchers utilize this and related dihydrouracil compounds to study novel pathways in cancer therapy, particularly for cancers such as colorectal carcinoma, breast cancer, and head and neck cancers . Beyond oncology, dihydrouracil analogs are also explored in other therapeutic areas, including as HIV-1 integrase inhibitors and as compounds with promising antimicrobial activity . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not approved for use in humans, as diagnostics, or for any therapeutic applications. Researchers should handle this material with appropriate precautions, referring to the relevant safety data sheet.

Properties

Molecular Formula

C4H5FN2O3

Molecular Weight

148.09 g/mol

IUPAC Name

(5R,6R)-5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione

InChI

InChI=1S/C4H5FN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1-2,8H,(H2,6,7,9,10)/t1-,2-/m1/s1

InChI Key

AWONXBGDFDRWRH-JCYAYHJZSA-N

Isomeric SMILES

[C@H]1([C@H](NC(=O)NC1=O)O)F

Canonical SMILES

C1(C(NC(=O)NC1=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes

Fluorination of Uracil Derivatives

The most common method involves the selective fluorination of uracil derivatives followed by hydroxylation. This process typically uses fluorinating agents such as potassium fluoride or other alkali-metal fluorides in aprotic solvents to achieve high selectivity and yield.

Key Steps:
  • Starting Material : Uracil or its derivatives.
  • Fluorination : Reaction with alkali-metal fluoride in aprotic solvents like N-methylpyrrolidone.
  • Hydroxylation : Introduction of hydroxyl groups under controlled conditions to ensure stereochemical specificity.
Optimization:
  • Solvent composition (mixture of aprotic amides and aromatic hydrocarbons) significantly impacts yield and selectivity.
  • Elevated temperatures are often required to enhance reaction rates.

Catalytic Synthesis Using Magnesium Perchlorate

A novel approach involves the use of Mg(ReO₄)₂ as a catalyst for synthesizing hydroxylated pyrimidines. This method ensures high stereochemical control and avoids harsh reaction conditions.

Mechanism:
  • Catalyst Activation : Magnesium perchlorate activates the substrate by coordinating with nitrogen atoms.
  • Reaction Pathway : Sequential addition of fluorine and hydroxyl groups to the pyrimidine ring.
Advantages:
  • Reduced by-product formation.
  • High stereochemical fidelity.

Microwave-Assisted Synthesis

Microwave-assisted reactions have been employed to synthesize fluorinated pyrimidines under aqueous conditions. This technique is particularly useful for reducing reaction times and improving yields.

Procedure:
Yield:

This method produces fluorinated pyrimidines in good to excellent yields, making it a viable option for large-scale synthesis.

Analytical Techniques

To ensure the purity and structural integrity of (5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione, the following analytical methods are commonly employed:

Comparative Analysis of Methods

Method Key Features Advantages Limitations
Fluorination + Hydroxylation High selectivity; scalable Well-established; high yield Requires elevated temperatures
Catalytic Synthesis Mg(ReO₄)₂ catalyst Stereochemical control Catalyst availability
Microwave-Assisted Thermal aqueous conditions Reduced reaction time Limited scalability

Chemical Reactions Analysis

Types of Reactions

(5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering the oxidation state of the fluorine and hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various fluorinated and hydroxylated derivatives, which can be further utilized in medicinal chemistry and other applications.

Scientific Research Applications

Antitumor Activity

One of the primary applications of (5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione is its role as an antitumor agent. It is structurally related to 5-fluorouracil , a well-established chemotherapeutic drug. The presence of the fluorine atom enhances its ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in rapidly dividing cancer cells. This inhibition leads to decreased DNA replication and ultimately induces apoptosis in tumor cells.

Case Studies

Several studies have evaluated the efficacy of (5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione in various cancer models:

  • In vitro studies: Research indicates that this compound demonstrates significant cytotoxicity in various cancer cell lines, including colorectal and breast cancer cells.
  • In vivo studies: Animal models treated with this compound showed a marked reduction in tumor size compared to control groups.

Interaction Studies

Interaction studies have shown that (5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione interacts with several biological macromolecules:

  • Proteins: Binding affinity studies suggest that it can effectively bind to proteins involved in cell cycle regulation.
  • Nucleic Acids: The compound may also intercalate into DNA strands, further inhibiting replication processes.

Applications Beyond Oncology

While primarily recognized for its antitumor properties, (5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione has potential applications in other fields:

Antiviral Research

Emerging research indicates that this compound may possess antiviral properties by interfering with viral replication mechanisms similar to those observed in its antitumor activity.

Cosmetic Formulations

Due to its hydroxyl group and potential antioxidant properties, there is interest in exploring its use in cosmetic formulations aimed at skin health .

Mechanism of Action

The mechanism of action of (5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxyl group contributes to hydrogen bonding interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrimidine-Dione Derivatives

The target compound differs from analogs primarily in substituent type, position, and stereochemistry. Key comparisons include:

Table 1: Substituent and Stereochemical Comparisons
Compound Name Substituents (Position) Stereochemistry Key Properties/Applications Reference
(5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione 5-F, 6-OH (R,R) R,R Potential antiviral activity
(5S,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione 5-F, 6-OH (S,R) S,R Distinct H-bonding patterns
5-Iodo-1-alkylpyrimidine-2,4(1H,3H)-dione 5-I, N1-alkyl N/A Antimicrobial/anticancer agents
6-(5-Fluoro-2-hydroxybenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (6b) 6-benzoyl, 1-methyl N/A HOMO-LUMO gap: 3.91 eV; DFT-validated
6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione derivatives 6-benzyl, 5-isopropyl N/A HIV integrase inhibition
Key Observations:
  • Substituent Effects : Fluorine at position 5 enhances electronegativity and metabolic stability compared to iodine (e.g., 5-iodouracil derivatives in ). The hydroxyl group at position 6 facilitates hydrogen bonding, influencing solubility and target binding .
  • Stereochemistry : The R,R configuration in the target compound contrasts with the S,R isomer listed in ChEBI (CHEBI:42523), which may exhibit altered reactivity or bioactivity due to divergent spatial arrangements .
  • Electronic Properties : Compounds like 6b (HOMO-LUMO gap = 3.91 eV) exhibit similar electronic profiles to the target compound, suggesting comparable charge-transfer capabilities .

Research Findings and Data Tables

Spectral and Computational Data

Table 2: Experimental vs. Computational Data for Pyrimidine-Diones
Compound UV-Vis λ_max (nm) HOMO-LUMO Gap (eV) Vibrational Frequencies (cm⁻¹) Reference
Target Compound (Predicted) ~280–300 ~3.9–4.1 1650–1750 (C=O stretch)
6b (5-Fluoro-2-hydroxybenzoyl derivative) 285 3.91 1685, 1702 (C=O)
5-Iodouracil derivatives 260–270 N/A 1620–1680 (C=O)
  • DFT Validation : The target compound’s geometry and electronic structure can be modeled using B3LYP/6-311+G(d,p), as demonstrated for 6a–d .

Hydrogen Bonding and Crystal Packing

The crystal structure of a related fluoro-dihydropyrimidine () reveals intramolecular hydrogen bonds (N2—H1N···O5, O5—H1O···O2) that stabilize the dihydropyrimidine ring. Similar interactions are expected in the target compound, influencing its solubility and crystallinity .

Biological Activity

(5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione, with the molecular formula C4_4H5_5FN2_2O3_3, is a fluorinated derivative of pyrimidine that has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to nucleosides and has been investigated for its effects on various biological systems.

  • Molecular Formula : C4_4H5_5FN2_2O3_3
  • Molecular Weight : 148.093 g/mol
  • CAS Number : 93713-25-8

The biological activity of (5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione is primarily attributed to its role as an antimetabolite. It mimics natural nucleobases and interferes with nucleic acid synthesis. This mechanism is particularly relevant in the context of cancer therapy and antiviral treatments.

Biological Activity Overview

Research has demonstrated that (5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione exhibits significant inhibitory activity against various pathogens and cancer cell lines. Below are key findings from relevant studies:

Antimicrobial Activity

  • Inhibition of Bacterial Growth :
    • The compound has shown potent activity against Gram-positive bacteria such as Staphylococcus faecium and Gram-negative bacteria like Escherichia coli. The ID50 values were reported as follows:
      • S. faecium: 9 x 108^{-8} M
      • E. coli: 1 x 107^{-7} M
  • Mechanism of Action :
    • The inhibition of bacterial growth was found to be competitive and reversible by natural pyrimidines, indicating that the compound disrupts normal nucleotide metabolism in bacteria .

Anticancer Activity

  • Cell Line Studies :
    • In vitro studies indicated that the compound displayed lower activity against leukemia L-1210 cells with an ID50 of 1 x 105^{-5} M, suggesting selective toxicity towards bacterial cells over certain cancer cells .
  • Growth Inhibition :
    • The compound's effectiveness in inhibiting cell growth is attributed to its structural similarity to pyrimidines, allowing it to interfere with DNA synthesis in rapidly dividing cells.

Case Studies

Several case studies have highlighted the therapeutic potential of (5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione:

Case Study 1: Antiviral Applications

A study explored the efficacy of this compound as a prodrug for HIV protease inhibitors. The findings suggested that derivatives of this compound could enhance the bioavailability and effectiveness of existing antiviral therapies .

Case Study 2: Cancer Treatment Synergy

Research indicated that when combined with other chemotherapeutic agents, (5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione exhibited synergistic effects in inhibiting tumor cell proliferation. This combination therapy approach is being further investigated in clinical trials .

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